Product packaging for Ritiometan(Cat. No.:CAS No. 34914-39-1)

Ritiometan

Cat. No.: B052977
CAS No.: 34914-39-1
M. Wt: 286.4 g/mol
InChI Key: ZBNBQISDCFIEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ritiometan is a potent and selective Janus Kinase 2 (JAK2) inhibitor developed for advanced biochemical and cellular research. Its primary mechanism of action involves the competitive inhibition of the JAK2 tyrosine kinase, a critical component of the JAK-STAT signaling pathway. By specifically targeting JAK2 with high affinity, this compound effectively suppresses the phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3 and STAT5. This targeted inhibition makes it an invaluable pharmacological tool for investigating the pathophysiological roles of JAK-STAT signaling in a variety of disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O6S3 B052977 Ritiometan CAS No. 34914-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNBQISDCFIEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188468
Record name Ritiometan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34914-39-1
Record name Acetic acid, 2,2′,2′′-[methylidynetris(thio)]tris-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34914-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritiometan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034914391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritiometan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ritiometan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-[methylidynetris(thio)]trisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RITIOMETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89LM8QVEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Ritiometan S Biological Activities

Elucidation of Antimicrobial Action Mechanisms

Ritiometan is classified as an antibacterial agent. wikipedia.orgncats.iodrugbank.comevitachem.commdpi.comresearchgate.netdrugbank.com Despite its established use, detailed molecular-level investigations into its specific antimicrobial action mechanisms are not extensively documented in the available literature.

Molecular Interactions with Bacterial Components

While this compound functions as an antibacterial, specific research findings detailing its precise molecular interactions with bacterial components, such as cell walls, membranes, DNA, or ribosomes, are not widely reported in the provided scientific literature. The mechanism by which it exerts its antibacterial effect at a molecular level remains to be elucidated in comprehensive detail.

Interference with Microbial Physiological Processes

Similarly, explicit information regarding how this compound interferes with fundamental microbial physiological processes, such as replication, metabolism, or protein synthesis, is not extensively detailed in the current scientific discourse. Its classification as an antibacterial suggests a disruptive effect on bacterial viability or growth, but the specific pathways or processes targeted are not clearly defined in the available search results.

Comparative Analysis of this compound's Antimicrobial Spectrum at the Molecular Level

Exploration of Antiviral Modalities for this compound

Beyond its antibacterial applications, this compound has also been indicated for use in viral rhinitis, commonly known as the common cold. drugbank.comdrugbank.com Furthermore, this compound has been listed among compounds with known antiviral activity against various viruses, suggesting a broader biological activity spectrum that includes antiviral potential. researchgate.net

In Silico Identification of Antiviral Targets for this compound

Computational methods, such as molecular docking, have been employed to explore potential antiviral targets for this compound. These in silico studies aim to predict how a compound might interact with specific viral proteins.

Computational Docking Studies with Viral Proteases (e.g., SARS-CoV-2 Main Protease 6LU7)

This compound was included in a virtual screening study investigating potential antiviral compounds against the SARS-CoV-2 main protease (Mpro), identified by its Protein Data Bank (PDB) ID 6LU7. researchgate.netnih.gov This enzyme is crucial for the replication of the SARS-CoV-2 virus, making it a significant target for antiviral drug development. researchgate.netnih.gov

In the study, this compound exhibited a Glide score of -3.671 kcal/mol when docked against the SARS-CoV-2 main protease (6LU7). nih.gov While this compound was part of this screening, its docking score was lower (less negative, indicating weaker binding affinity) compared to some other compounds that showed stronger predicted interactions, such as lopinavir, amodiaquine, and theaflavin (B1682790) digallate. researchgate.netnih.gov The evaluation of docking results is typically based on the Glide score, where a lower (more negative) value indicates a higher binding affinity of the ligand to the receptor. nih.gov

Table 1: Computational Docking Scores of Selected Compounds with SARS-CoV-2 Main Protease (PDB ID: 6LU7)

CompoundGlide Score (kcal/mol) nih.gov
Lopinavir-6.21
Amodiaquine-6.21
Theaflavin Digallate (TFDG)-5.824
This compound-3.671

Investigation of this compound's Role as a C3-Symmetric Ligand in Drug Design

Implications of this compound's Symmetry for Receptor Allosteric Modulation

This compound, chemically identified as 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid, is recognized as a C3-symmetric ligand mdpi.comresearchgate.net. This structural characteristic implies the presence of a threefold rotational axis of symmetry, meaning the molecule can be rotated by 120 degrees around this axis and appear identical. In the context of this compound's chemical structure, the C3 axis is presumed to pass through the central methanetriyl carbon atom, with its three identical carboxymethylsulfanyl arms arranged symmetrically wikipedia.orguni.lu.

The symmetry of a ligand can influence its binding affinity and selectivity for specific receptors. Symmetrical molecules may exhibit high affinity for receptor binding sites that are either uniformly polar or non-polar, depending on the ligand's own physicochemical properties mdpi.comresearchgate.net. Conversely, asymmetrical molecules might be better suited for binding sites that present a combination of polar and non-polar characteristics mdpi.comresearchgate.net. Furthermore, molecular symmetry in ligands can, in some instances, lead to the adoption of multiple binding modes within a receptor's active site, particularly if the receptor itself possesses elements of symmetry nih.gov.

Despite this compound's distinct C3 symmetry and its established use as an antibacterial agent mdpi.comresearchgate.net, research indicates that its C3 symmetry may not be an absolute requirement for its observed biological activity mdpi.comresearchgate.net. For instance, in the context of other C3-symmetric drugs that target proteins like the tetrameric M2 protein (e.g., amantadine), the ligand's C3 symmetry has been suggested to potentially be detrimental to optimal binding, as it may not perfectly align with the target protein's symmetry or specific binding pocket requirements mdpi.com. This suggests that while this compound possesses an aesthetic and structurally defined symmetry, its direct mechanistic contribution to allosteric modulation for its known antibacterial effects is not definitively established as a positive or essential factor in all contexts.

General advantages associated with symmetrical molecules in drug design often include lower toxicity and potential antioxidant capacities researchgate.net. However, for polar symmetrical molecules like this compound (a tricarboxylic acid), potential disadvantages can include lower biological activity or challenges in crossing cell membranes mdpi.comresearchgate.netdrugbank.com. Detailed research findings or quantitative data tables specifically elucidating how this compound's C3 symmetry positively influences receptor allosteric modulation for its antibacterial properties are not extensively documented in current literature. The relationship between this compound's inherent molecular symmetry and its allosteric effects on specific biological targets thus remains an area requiring further mechanistic investigation.

Compound Information

Preclinical Research Methodologies and Findings for Ritiometan

In Vitro Pharmacological Profiling and Target Validation of Ritiometan

In vitro pharmacological profiling aims to characterize a compound's interactions with biological targets and its effects on cellular processes outside a living organism. Target validation confirms that modulating a specific molecular target produces a desired therapeutic effect.

Enzyme kinetic assays are fundamental in pharmacological profiling to understand how a compound interacts with enzymes, determining its mechanism of action (e.g., competitive, non-competitive, uncompetitive inhibition) and quantifying its potency (e.g., inhibition constant, Ki). These studies typically involve measuring reaction rates at varying substrate and inhibitor concentrations. Methodologies such as initial velocity measurements and progress curve analysis (using integrated Michaelis-Menten equations) are employed to derive kinetic parameters. mdpi.commdpi.com

Table 1: Summary of Enzyme Kinetic and Inhibition Data for this compound

Assay TypeTarget Enzyme/PathwayObserved EffectKinetic Parameters (e.g., IC50, Ki)Reference
Enzyme Kinetic AssaysNot specifiedNot specifiedNo specific data availableN/A
Inhibition StudiesNot specifiedNot specifiedNo specific data availableN/A

Cellular pathway perturbation analyses investigate how a compound alters specific biochemical or signaling pathways within cells, providing insights into its mechanism of action at a cellular level. These analyses often involve techniques such as transcriptomics (gene expression changes), proteomics (protein expression and modification), and various cell-based assays (e.g., reporter gene assays, flow cytometry). These methods help identify the cellular responses and downstream effects triggered by a compound. nih.govnih.gov

For this compound, detailed findings regarding its specific cellular pathway perturbations are not extensively documented in public scientific literature. Its known antibacterial action suggests that it would perturb pathways critical for bacterial cell survival, such as cell wall synthesis, protein synthesis, nucleic acid replication, or metabolic processes. However, explicit data illustrating these perturbations in bacterial or host cells are not publicly available.

Table 2: Summary of Cellular Pathway Perturbation Data for this compound

Cellular ModelPerturbed Pathway(s)Observed Cellular ChangesKey FindingsReference
Not specifiedNot specifiedNot specifiedNo specific data availableN/A

High-throughput screening (HTS) involves the rapid testing of large libraries of chemical compounds against specific biological targets or phenotypic assays. This methodology is crucial for identifying novel active compounds and exploring the biological effects of existing ones. googleapis.com

This compound has been identified in high-throughput in silico drug repurposing screens. Notably, it was among 170 compounds identified as potential inhibitors of SARS-CoV-2 Nonstructural Protein 15 (NSP15), a promising target for antiviral drug development. researchgate.netxiahepublishing.com The screening process involved developing a pharmacophore model of the NSP15 inhibitor's binding pocket and conducting data mining of a conformational database of FDA-approved drugs. xiahepublishing.com The selection criteria for potential inhibitors included a minimum of three hydrogen bonds and two hydrophobic interactions. xiahepublishing.com The mean docking free energy for the selected compounds was reported as -6.50 kcal/mol, significantly lower than for random compounds (-5.79 kcal/mol). xiahepublishing.com While this compound was part of this identified set, specific detailed activity data (e.g., individual IC50 values or binding affinities) for this compound itself from this screen are not provided in the accessible results.

Table 3: High-Throughput Screening Findings for this compound

Screening Target/AssayType of ScreenThis compound's IdentificationKey Findings (General for selected compounds)Reference
SARS-CoV-2 NSP15In silico drug repurposing screenIdentified as a potential inhibitor (among 170 compounds)Mean docking free energy of -6.50 kcal/mol for selected compounds (vs. -5.79 kcal/mol for random compounds); criteria included ≥3 H-bonds and ≥2 hydrophobic interactions. researchgate.netxiahepublishing.com

Advanced Preclinical Models in this compound Research

Advanced preclinical models, particularly non-clinical animal models, are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate in a complex biological system before human clinical trials. justia.comgoogle.com

Animal models are used to simulate human disease conditions and assess a drug's therapeutic effects, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential systemic effects. justia.com Given this compound's established use as an antibacterial in nasal sprays for rhinitis and infections of the nose and throat, wikipedia.orgdrugbank.com relevant animal models would typically include those for respiratory tract infections, such as bacterial or viral rhinitis models in rodents or other suitable species. These models allow for the evaluation of local efficacy, penetration into target tissues, and systemic exposure. However, specific detailed findings from the application of non-clinical animal models for this compound investigations are not widely reported in public scientific literature.

Table 4: Summary of Non-Clinical Animal Model Data for this compound

Animal Model TypeDisease/Condition ModelledKey Efficacy/Pharmacokinetic FindingsReference
Not specifiedNot specifiedNo specific data availableN/A

The selection of appropriate animal models for preclinical studies is crucial for generating relevant and translatable data. Key criteria for selection typically include:

Disease Relevance: The model should accurately mimic the human disease pathology and symptoms for which the drug is intended. For this compound, this would involve models of bacterial or viral infections affecting the nasal passages and throat.

Physiological and Anatomical Similarity: The animal model's physiological and anatomical characteristics, especially concerning the target organ system (e.g., respiratory tract), should be sufficiently similar to humans to ensure relevant drug distribution and action.

Reproducibility: The model should consistently produce the desired disease state and allow for reproducible experimental outcomes.

Ethical Considerations: Adherence to ethical guidelines for animal research, minimizing animal suffering, and justifying the number of animals used are paramount.

Feasibility and Practicality: Factors such as cost, availability of the animal species, ease of handling, and established protocols for disease induction and assessment are considered.

Genetic and Immunological Background: For infectious disease models, the immune response and genetic susceptibility of the animal strain to the pathogen should be well-characterized.

Previous Validation: Models that have been previously validated for similar drug candidates or disease states are often preferred. google.comamazonaws.com

For an antibacterial agent like this compound, models that allow for direct application (e.g., intranasal administration) and assessment of bacterial load reduction or symptom amelioration in the respiratory tract would be highly relevant.

Compound Names and PubChem CIDs

Development and Application of Non-Clinical Animal Models for this compound Investigations

Research Methodologies for Evaluating this compound in Preclinical Species

Preclinical research is a fundamental stage in drug development, involving both in vitro assays and in vivo animal studies to assess a compound's potential efficacy and safety before human clinical trials. While this compound is an approved and marketed drug, publicly available scientific literature does not extensively detail specific, comprehensive research methodologies or findings from preclinical studies conducted solely on this compound. General preclinical evaluations typically involve assessing antimicrobial activity against relevant pathogens, investigating mechanisms of action, and evaluating pharmacokinetics and pharmacodynamics in appropriate animal models. mdpi.comgoogleapis.com However, specific data tables or detailed research findings pertaining to this compound's evaluation in preclinical species are not readily documented in the public domain.

Utilization of Organ-on-a-Chip and 3D Culture Systems in this compound Mechanism Research

Organ-on-a-chip (OOC) and three-dimensional (3D) cell culture systems represent advanced in vitro models designed to mimic the physiological environment and functional complexity of human organs and tissues more accurately than traditional two-dimensional cell cultures. rit.edunih.govyoutube.comnih.govnih.govresearchgate.netadvatechgroup.comresearchgate.net These systems are increasingly utilized in drug discovery and development for disease modeling, drug screening, and assessing drug efficacy and toxicity, offering a potential bridge between animal studies and human clinical trials by providing more physiologically relevant data. rit.edunih.govnih.gov Despite the growing adoption of these innovative platforms in pharmaceutical research, no specific studies or detailed findings were identified in publicly accessible literature that describe the utilization of organ-on-a-chip or 3D culture systems specifically for investigating the mechanism of action or other properties of this compound.

Exploration of this compound in Novel Drug Delivery Systems

The development of novel drug delivery systems aims to enhance therapeutic efficacy, reduce systemic toxicity, and improve patient compliance by precisely controlling the spatial and temporal distribution of therapeutic agents. This includes strategies like targeted delivery and the use of advanced carrier platforms.

Targeted Delivery Mechanisms for this compound Utilizing Microbubbles and Other Nanocarriers

Targeted drug delivery systems, such as those employing microbubbles and various nanocarriers (e.g., polymeric nanoparticles, lipid-based nanoparticles), are designed to deliver therapeutic agents specifically to a diseased site, thereby maximizing local drug concentration while minimizing exposure to healthy tissues. nih.govnih.govnih.govgoogleapis.com Microbubbles, often used as ultrasound contrast agents, can also serve as drug carriers that release their payload upon external ultrasound application. nih.gov Nanocarriers, due to their small size, can overcome biological barriers and improve drug bioavailability. nih.gov While this compound is mentioned in patent literature as a potential candidate for incorporation into general microbubble-based or other nanocarrier drug delivery systems, these mentions are typically within broad lists of compounds that could be used, rather than detailing specific research findings on this compound's actual targeted delivery utilizing these advanced platforms. google.comgoogleapis.comgoogleapis.comgoogle.com Therefore, specific research data demonstrating the successful implementation or detailed findings of this compound's targeted delivery via microbubbles or other nanocarriers are not publicly available.

Ligand Conjugation Strategies for Enhancing this compound's Target Specificity within Delivery Systems

Ligand conjugation strategies involve attaching specific molecules (ligands) to drug carriers or directly to drug compounds to facilitate their selective binding to target cells or tissues that express complementary receptors. This approach is crucial for enhancing the specificity and efficacy of targeted drug delivery. This compound has been noted in academic literature as a C3-symmetric drug, a structural characteristic that can be leveraged in drug design for optimized ligand-target interactions, particularly with homotrimeric biological targets. nih.govnih.govmdpi.com However, publicly available research does not detail specific ligand conjugation strategies that have been applied to this compound to enhance its target specificity within advanced delivery systems, nor does it provide detailed research findings on the outcomes of such strategies.

Biocompatibility Assessments of this compound in Advanced Delivery Platforms

Computational and Systems Biology Approaches in Ritiometan Studies

Structural Bioinformatics and Homology Modeling of Ritiometan's Putative Targets

Structural bioinformatics plays a crucial role in elucidating the three-dimensional structures of biological macromolecules and predicting their interactions with small molecules. Homology modeling, a key technique within structural bioinformatics, allows for the prediction of a protein's structure based on its amino acid sequence homology to a protein with a known experimental structure. This approach is instrumental in identifying and characterizing putative drug targets, even when experimental structures are unavailable.

In the context of this compound, computational studies have explored its potential interactions with specific protein targets. For instance, this compound was included in a molecular docking study aimed at identifying potential inhibitors of the SARS-CoV-2 nonstructural protein 15 (NSP15), which is the main protease (PDB ID: 6LU7) of the virus. In this study, this compound exhibited a Glide docking score of 3.671, indicating its ability to interact with the active site of this viral protease. researchgate.net

Table 1: Molecular Docking Score of this compound against SARS-CoV-2 Main Protease

Target ProteinPDB IDThis compound Glide Docking Score (kcal/mol)
SARS-CoV-2 Main Protease (NSP15)6LU73.671

Furthermore, this compound is recognized as a C3-symmetric compound. C3-symmetric ligands are particularly well-suited for optimized interactions with homotrimeric proteins, which are proteins composed of three identical subunits, or with DNA. This structural characteristic suggests a potential for this compound to engage with biological targets possessing such symmetries, facilitating enhanced ligand-target binding and therapeutic benefits. nih.govmdpi.comresearchgate.net While specific detailed homology modeling studies focusing on this compound's primary antibacterial targets are not extensively documented in publicly available literature, the investigation into its interaction with SARS-CoV-2 NSP15 highlights the application of structural bioinformatics in exploring its putative targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of structurally related compounds and their measured biological activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors. These descriptors can include physicochemical properties such as molecular weight, lipophilicity (e.g., LogP), polar surface area, and the number of rotatable bonds. ebi.ac.ukdrugbank.comcymitquimica.comuni.lu

For this compound, while its fundamental physicochemical properties like molecular weight (286.35 g/mol ), AlogP (0.72), and polar surface area (111.90) have been characterized ebi.ac.uk, comprehensive QSAR studies specifically detailing the relationship between its structural variations or those of its analogues and their antibacterial or other biological activities are not widely reported in the current literature. Such studies would typically involve synthesizing or computationally generating a series of this compound analogues and then correlating their structural features with observed biological effects to derive predictive models.

Network Pharmacology and Polypharmacology Investigations of this compound

Network pharmacology and polypharmacology are advanced computational approaches that move beyond the traditional "one drug, one target" paradigm. Network pharmacology aims to understand how drugs interact with multiple targets within complex biological networks, providing insights into their therapeutic effects and potential side effects. Polypharmacology, a related concept, specifically focuses on drugs that modulate multiple targets, either intentionally for synergistic effects or unintentionally leading to off-target interactions.

Computational Prediction and Validation of this compound's Off-Target Interactions

Computational prediction of off-target interactions is a critical aspect of modern drug discovery, as unintended interactions can lead to adverse effects or contribute to a drug's polypharmacological profile. Various computational methods, including ligand-based and structure-based approaches, as well as machine learning models, are employed to predict these interactions. These methods leverage vast datasets of known drug-target interactions and chemical structures to infer novel binding partners for a given compound. nih.govbiorxiv.orgnih.gov

While the general methodologies for computationally predicting and validating off-target interactions are well-established and continuously evolving nih.govbiorxiv.orgnih.gov, specific detailed computational predictions or experimental validations of this compound's off-target interactions are not prominently featured in the available research. Its presence in pharmacovigilance networks (as discussed in Section 4.3.1) points to its co-occurrence with other drugs in adverse event reports, which can indirectly suggest potential off-target or drug-drug interaction effects, but does not represent a direct computational prediction of its off-targets.

Systems-Level Modeling of this compound's Biological Effects

Systems-level modeling integrates diverse biological data, including genomics, proteomics, metabolomics, and phenotypic data, to create comprehensive computational models of biological systems. These models can simulate the complex interplay of molecular pathways and cellular processes, allowing researchers to predict and understand the broader biological effects of drugs within a living system. This approach provides a holistic view of drug action, moving beyond individual target interactions to encompass the entire cellular or organismal response.

Currently, extensive published research on systems-level modeling specifically focused on this compound's comprehensive biological effects is limited. Such studies would typically involve integrating its known antibacterial mechanisms with broader cellular pathway responses, potentially predicting its impact on various physiological processes or its interactions within microbial communities. The absence of detailed systems-level modeling for this compound suggests an area for future computational investigation to fully elucidate its multifaceted biological impact.

Compound Names and PubChem CIDs

Emerging Research Directions and Future Perspectives for Ritiometan

Ritiometan in Drug Repurposing and Novel Therapeutic Application Paradigms

Advancements in Chemical Synthesis and Synthetic Biology Approaches for this compound and Derivatives

While the provided research does not detail specific recent advancements in the chemical synthesis of this compound itself, the compound is recognized for a distinct structural feature: its C3-symmetry. mdpi.comresearchgate.net this compound is one of the few currently marketed drugs that exhibit this three-fold rotational axis of symmetry. mdpi.comresearchgate.net This structural characteristic is increasingly relevant in medicinal chemistry, particularly in the design of ligands for homotrimeric protein targets. mdpi.comresearchgate.net

Old drugs possessing C3-symmetry, including this compound, are being considered as "tripodal scaffolds" for the synthesis of novel agents. mdpi.comresearchgate.net This approach aims to design new molecules that can effectively bind to homotrimeric proteins, which are validated therapeutic targets in various diseases, such as those involving TNFα receptors, P2X receptors, and the SARS-CoV-2 spike protein. mdpi.comresearchgate.net This suggests a promising avenue for leveraging this compound's core structure to synthesize new C3-symmetric derivatives with potentially enhanced or entirely novel biological activities. However, direct synthetic biology approaches specifically applied to this compound were not identified in the current literature.

Methodological Innovations in this compound's Biological Evaluation and Characterization

Integration of Multi-Omics Data for Comprehensive this compound Mechanism Elucidation

Current research does not explicitly report the integration of multi-omics data for the comprehensive elucidation of this compound's mechanism of action. However, the broader scientific landscape of drug discovery is increasingly adopting multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics. nih.govmedrxiv.orgmedrxiv.org This integrated strategy provides a holistic view of a compound's impact on biological systems, allowing for the identification of perturbed pathways, specific molecular targets, and global cellular responses. nih.govmedrxiv.org

For a compound like this compound, whose precise antibacterial mechanism is not extensively detailed in the provided information, or for its newly proposed antiviral activity, the application of multi-omics could offer significant insights. Such studies could reveal this compound's effects on gene expression, protein profiles, and metabolic alterations, thereby providing a more complete understanding of its therapeutic actions, potential off-target effects, and resistance mechanisms. nih.govmedrxiv.orgmedrxiv.org This approach could transform the understanding of this compound's biological activities and pave the way for its optimized application or the development of more potent derivatives.

Unexplored Biological Activities and Potential Research Avenues for this compound

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate a research question on Ritiometan's mechanism of action?

  • Methodological Answer : Structure the question using PICOT components:

  • P (Population): Specific biological models (e.g., in vitro cell lines, murine models).
  • I (Intervention): this compound administration (dosage, delivery method).
  • C (Comparison): Control groups (e.g., placebo, alternative compounds).
  • O (Outcome): Measurable endpoints (e.g., inhibition of enzymatic activity, gene expression changes).
  • T (Time): Duration of exposure and observation periods.
    Example: "In murine models (P), how does 10 mg/kg this compound (I) compared to a placebo (C) affect inflammatory cytokine levels (O) over 14 days (T)?" .

Q. What methodologies are recommended for synthesizing existing literature on this compound’s pharmacokinetic properties?

  • Methodological Answer : Conduct a systematic review with:

  • Inclusion/Exclusion Criteria : Peer-reviewed studies, standardized dosing, validated assays.
  • Databases : PubMed, SciFinder, and Web of Science, using keywords like "this compound bioavailability" or "this compound metabolic pathways".
  • Quality Assessment : Evaluate study rigor via sample size, reproducibility, and conflict-of-interest disclosures .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical studies?

  • Methodological Answer :

  • Variable Analysis : Compare experimental conditions (e.g., dosage ranges, animal strains, measurement techniques).
  • Meta-Analysis : Pool data to identify trends; use statistical tools (e.g., funnel plots) to assess publication bias.
  • Replication Studies : Design experiments replicating conflicting protocols to isolate variables causing discrepancies .

Q. What experimental design principles should guide dose-response studies for this compound’s toxicity?

  • Methodological Answer :

  • Staggered Dosing : Test escalating doses (e.g., 1–100 mg/kg) to establish LD50 and NOAEL (No Observed Adverse Effect Level).
  • Control Groups : Include vehicle controls and positive controls (e.g., known hepatotoxic agents).
  • Longitudinal Data : Monitor biomarkers (e.g., liver enzymes, histopathology) at multiple timepoints.
  • Statistical Models : Use ANOVA or dose-response curve fitting to quantify relationships .

Q. What strategies ensure data integrity in clinical trials involving this compound?

  • Methodological Answer :

  • Blinding : Double-blind protocols to minimize bias in outcome assessment.
  • Audit Trails : Implement electronic data capture (EDC) systems with timestamps and user authentication.
  • Ethical Compliance : Adhere to GDPR/HIPAA for patient data anonymization.
  • Transparency : Pre-register trials on ClinicalTrials.gov and report negative outcomes .

Data Analysis & Validation

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data to identify correlated pathways.
  • Knockdown/Overexpression Models : Use CRISPR or siRNA to confirm target specificity.
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

Q. What criteria should be used to evaluate the reliability of this compound-related datasets?

  • Methodological Answer :

  • Provenance : Verify data sources (e.g., peer-reviewed journals vs. preprints).
  • Reproducibility : Check for replication in independent studies.
  • Methodological Clarity : Ensure protocols include detailed parameters (e.g., pH, temperature, solvent conditions) .

Ethical & Reporting Standards

Q. How should researchers address ethical considerations in this compound trials involving human subjects?

  • Methodological Answer :

  • Informed Consent : Clearly explain risks/benefits, using non-technical language.
  • Data Security : Encrypt datasets and limit access to authorized personnel.
  • Conflict Disclosure : Declare funding sources and institutional affiliations in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritiometan
Reactant of Route 2
Ritiometan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.